![molecular formula C21H23FN6O4 B3015746 4-(2-(1-(2-氟苄基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰)哌嗪-1-羧酸乙酯 CAS No. 1202972-40-4](/img/structure/B3015746.png)
4-(2-(1-(2-氟苄基)-4-氧代-1H-吡唑并[3,4-d]嘧啶-5(4H)-基)乙酰)哌嗪-1-羧酸乙酯
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
This compound is a complex organic molecule that contains several functional groups. It has a pyrazolo[3,4-d]pyrimidin-5(4H)-yl group, a piperazine ring, and a fluorobenzyl group. These groups could potentially give the compound a variety of interesting chemical properties .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the fluorobenzyl group could be introduced via a nucleophilic aromatic substitution reaction . The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group could be synthesized using a variety of methods, including condensation reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The pyrazolo[3,4-d]pyrimidin-5(4H)-yl group would likely contribute to the rigidity of the molecule, while the piperazine ring could potentially introduce some flexibility .Chemical Reactions Analysis
The chemical reactions that this compound could undergo would depend on the conditions and the reagents used. The fluorobenzyl group could potentially undergo electrophilic aromatic substitution reactions . The piperazine ring could potentially undergo reactions with electrophiles or nucleophiles at the nitrogen atoms .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, the presence of the fluorobenzyl group could potentially increase the compound’s lipophilicity, which could affect its solubility and permeability .科学研究应用
Anticancer Activity
The compound’s structural features make it a promising candidate for cancer research. Researchers have investigated its potential as an anticancer agent due to its ability to interact with cellular pathways involved in tumor growth and metastasis. Preclinical studies suggest that this compound inhibits specific enzymes or receptors crucial for cancer cell survival, making it a valuable lead compound for further drug development .
Antimicrobial Properties
The piperazine moiety in this compound has been associated with antimicrobial activity. Researchers have explored its effectiveness against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacterial strains. Investigations into its mechanism of action and potential synergistic effects with other antimicrobial agents are ongoing .
Anti-inflammatory Potential
Given the presence of the pyrazolo[3,4-d]pyrimidine ring system, this compound may exhibit anti-inflammatory properties. Researchers have studied its impact on inflammatory pathways, including cytokine modulation and inhibition of key enzymes involved in inflammation. Further research is needed to validate its efficacy and safety .
Neuroprotective Effects
The acetyl group in the structure suggests potential neuroprotective properties. Studies have explored its impact on neuronal cells, focusing on oxidative stress, neuroinflammation, and neurodegenerative diseases. Preliminary findings indicate that this compound may enhance neuronal survival and protect against neurotoxic insults .
Cardiovascular Applications
The combination of the fluorophenyl group and the piperazine ring may contribute to cardiovascular effects. Researchers have investigated its impact on blood vessels, platelet aggregation, and cardiac function. Understanding its interactions with relevant receptors and signaling pathways could lead to novel therapeutic strategies for cardiovascular diseases .
Chemical Biology and Enzyme Inhibition
The unique structure of this compound makes it an interesting target for chemical biology studies. Researchers have explored its interactions with enzymes, receptors, and cellular components. Investigating its binding affinity, selectivity, and potential allosteric effects could reveal valuable insights for drug design and enzyme inhibition .
作用机制
The mechanism of action of this compound would depend on its intended use. If it’s intended to be used as a drug, it could potentially interact with biological targets such as enzymes or receptors. The specific interactions would depend on the structure of the compound and the nature of the target .
安全和危害
The safety and hazards associated with this compound would depend on its structure and properties. For example, if the compound is highly reactive, it could potentially be hazardous. Additionally, if the compound is intended to be used as a drug, it would need to be thoroughly tested for toxicity and side effects .
未来方向
The future directions for research on this compound would depend on its intended use. If it’s intended to be used as a drug, future research could focus on optimizing its structure to improve its efficacy and reduce side effects. Additionally, research could also focus on developing new synthetic routes to this compound .
属性
IUPAC Name |
ethyl 4-[2-[1-[(2-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]acetyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23FN6O4/c1-2-32-21(31)26-9-7-25(8-10-26)18(29)13-27-14-23-19-16(20(27)30)11-24-28(19)12-15-5-3-4-6-17(15)22/h3-6,11,14H,2,7-10,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBUVOTLEEGITBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CN2C=NC3=C(C2=O)C=NN3CC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23FN6O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 4-(2-(1-(2-fluorobenzyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)acetyl)piperazine-1-carboxylate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![methyl (3R)-3-amino-3-[2-(trifluoromethyl)phenyl]propanoate](/img/structure/B3015663.png)
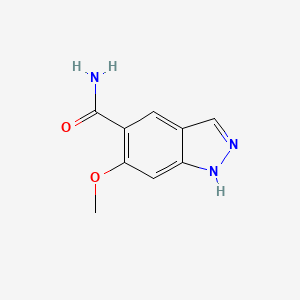
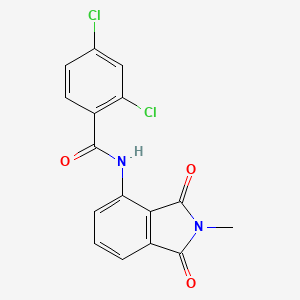
![methyl 5-(((3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)methyl)furan-2-carboxylate](/img/structure/B3015666.png)
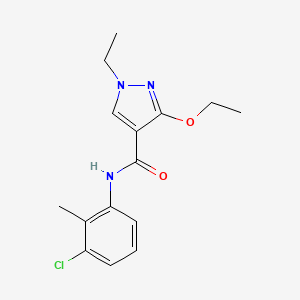
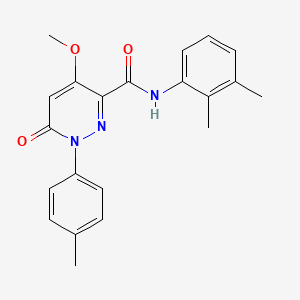
![N-mesityl-2-(5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)thieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B3015671.png)
![2-{[(4-Phenylphenyl)methyl]amino}acetamide](/img/structure/B3015672.png)
![2-acetamido-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)acetamide](/img/structure/B3015673.png)
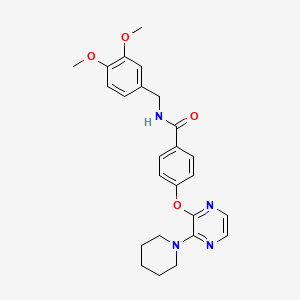
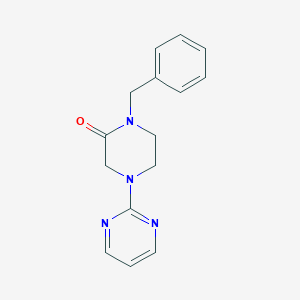

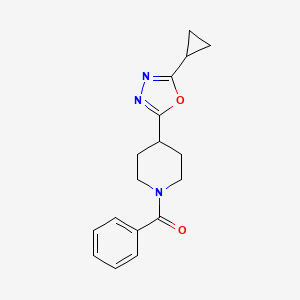
![8-(5-chloro-2-methoxyphenyl)-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B3015686.png)